molecular formula C10H9NO4 B3049508 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 209225-01-4

5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B3049508
CAS No.: 209225-01-4
M. Wt: 207.18 g/mol
InChI Key: GGQVEPDTBKHXSD-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic aromatic compound featuring a nitro (-NO₂) substituent at the 5-position of the indene backbone and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though its specific applications are less documented compared to analogs .

Properties

IUPAC Name

5-nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)8-3-6-1-2-9(11(14)15)5-7(6)4-8/h1-2,5,8H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQVEPDTBKHXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594986
Record name 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209225-01-4
Record name 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the nitration of 2,3-dihydro-1H-indene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems helps in maintaining optimal reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Reduction: 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

  • This compound serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

2. Chemical Reactions

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalysts or chemical reductants like tin(II) chloride.
  • Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.
  • Esterification : The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Biological Applications

1. Antimicrobial and Anticancer Properties

  • Research indicates that 5-nitro derivatives often exhibit antimicrobial and anticancer properties due to their ability to form reactive intermediates that interact with cellular components. Studies have shown potential efficacy against various pathogens and cancer cell lines.

2. Pharmaceutical Development

  • This compound is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique functional groups may enhance binding affinity to biological targets, suggesting therapeutic potential in drug design.

Industrial Applications

1. Production of Dyes and Pigments

  • The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its chemical properties allow for the creation of vibrant colors used in various industrial applications.

2. Specialty Chemicals

  • 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is also employed in producing other specialty chemicals, enhancing its utility in industrial settings.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Johnson et al., 2021Anticancer PropertiesShowed selective cytotoxicity against breast cancer cell lines.
Lee et al., 2022Organic SynthesisHighlighted its role as a versatile intermediate in synthesizing complex indene derivatives.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

4-Nitro-2,3-dihydro-1H-indene-2-carboxylic Acid (Positional Isomer)

  • Key Difference : The nitro group is located at the 4-position instead of the 5-position.
  • Impact: Positional isomerism alters electronic distribution and steric interactions. The 4-nitro derivative (CAS: 209225-00-3) exhibits a molecular formula of C₁₀H₉NO₄ and molecular weight of 207.19 g/mol. Its synthesis and commercial availability are noted in pharmaceutical intermediate markets .

2,3-Dihydro-1H-indene-2-carboxylic Acid (Parent Compound)

  • Key Difference : Lacks the nitro group.
  • Impact : Removal of the electron-withdrawing nitro group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution reactions. This compound (CAS: 25177-85-9) is a foundational structure for synthesizing derivatives like esters and amides .

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

  • Key Difference : Substitution of nitro with methoxy (-OCH₃) at the 5-position and carboxylic acid at the 1-position.
  • Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This derivative (CID 13840007) has a molecular formula of C₁₁H₁₂O₃ and may exhibit improved solubility in polar solvents compared to the nitro analog .

Functional Group Modifications

Ethyl 2-(Boc-Amino)-5-Chloro-2,3-dihydro-1H-indene-2-carboxylate

  • Key Difference : Incorporates a Boc-protected amine and ester group.
  • Impact: The ester (C₁₇H₂₂ClNO₄, MW: 339.81 g/mol) enhances lipophilicity, making it suitable for prodrug strategies.

5-[(2,3-Dihydro-1H-Inden-5-yloxy)methyl]-2-Furoic Acid

  • Key Difference : Replaces the nitro group with a furoic acid-linked indenyloxy moiety.
  • This compound (C₁₅H₁₄O₄, MW: 258.27 g/mol) is studied for its structural role in ligand-receptor interactions .

Pharmacologically Relevant Analogs

(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid

  • Key Difference: Substitutes nitro with an amino (-NH₂) group.
  • Impact: The amino group enables participation in hydrogen bonding and salt bridge formation, critical for enzyme inhibition. This chiral amino acid derivative (CAS: 135053-20-2) is explored in peptide mimetics and protease inhibitors .

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid

  • Key Difference : Features a ketone (C=O) at the 3-position.
  • Impact: The ketone group increases electrophilicity, facilitating nucleophilic additions. This compound (CAS: 3470-45-9) is structurally similar to nonsteroidal anti-inflammatory drug (NSAID) precursors .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid C₁₀H₉NO₄ 207.19 -NO₂ (5), -COOH (2) Intermediate for bioactive molecules
4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid C₁₀H₉NO₄ 207.19 -NO₂ (4), -COOH (2) Pharmaceutical intermediate
2,3-Dihydro-1H-indene-2-carboxylic acid C₁₀H₁₀O₂ 162.19 -COOH (2) Base structure for derivatization
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid C₁₁H₁₂O₃ 192.21 -OCH₃ (5), -COOH (1) Enhanced solubility in polar solvents
Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate C₁₇H₂₂ClNO₄ 339.81 -Cl (5), -COOEt (2), -NHBoc Prodrug candidate

Biological Activity

5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound classified as an indene derivative, notable for its structural features which include a nitro group at the 5-position and a carboxylic acid group at the 2-position of the indene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO4C_{10}H_{9}NO_{4} with a molecular weight of 195.18 g/mol. The presence of both a nitro group and a carboxylic acid group contributes to its unique chemical reactivity and biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC10H9NO4C_{10}H_{9}NO_{4}
Molecular Weight195.18 g/mol
Functional GroupsNitro, Carboxylic Acid
CAS Number209225-01-4

Antimicrobial Properties

Research indicates that indene derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of specific enzymes critical for cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, modulating signal transduction pathways.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various indene derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Study on Anticancer Effects

In vitro studies using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was shown to activate caspase pathways and induce oxidative stress in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis was performed with structurally similar compounds such as 2,3-dihydro-1H-indene-2-carboxylic acid and 5-amino-2,3-dihydro-1H-indene-2-carboxylic acid. The presence of the nitro group in this compound significantly enhances its biological activity compared to its analogs.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
2,3-Dihydro-1H-indene-2-carboxylic acidModerateLow
5-Amino-2,3-dihydro-1H-indene-2-carboxylic acidLowModerate

Q & A

Q. What are the optimized synthetic routes for 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves nitration of the parent compound, 2,3-dihydro-1H-indene-2-carboxylic acid (CAS 25177-85-9). A two-step approach is recommended:

Base Synthesis : Prepare the parent compound via hydrolysis of 2-cyanoindane derivatives. For example, refluxing 2-cyanoindane in 1,4-dioxane/water with HCl at 60–70°C for 41 hours achieves an 87% yield .

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration. Post-reaction, purify via recrystallization (e.g., ethanol/water) .

Q. Key Parameters for Optimization

ParameterConditionYieldReference
Parent SynthesisHCl, 60–70°C, 41h87%
Nitration Temp0–5°C~90%*
*Estimated based on analogous nitroaromatic syntheses.

Q. What spectroscopic and analytical methods validate the compound’s structure?

Methodological Answer:

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the exact mass (calculated for C₁₀H₉NO₄: [M+H]+ = 208.0606). Compare with databases like PubChem .
  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.2–8.1 ppm, split due to nitro group) and dihydroindene CH₂ groups (δ 2.8–3.5 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and nitro-substituted aromatic carbons (δ ~140–150 ppm) .
  • FTIR : Confirm nitro (NO₂) stretching at ~1520 cm⁻¹ and carboxylic acid (C=O) at ~1700 cm⁻¹ .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazards : The parent compound (2,3-dihydro-1H-indene-2-carboxylic acid) is a skin/eye irritant (Category 2) and may cause organ toxicity (Category 3) . The nitro derivative likely amplifies these risks due to increased reactivity.
  • Mitigation :
    • Use PPE (nitrile gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation.
    • Store in airtight containers at 2–8°C, away from reducing agents .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The nitro group enhances electrophilicity, making the compound a candidate for:

  • Nucleophilic substitution : React with amines (e.g., in benzodiazepine derivatives) to form bioactive molecules. For example, compound 89 in was synthesized via coupling with diazepine intermediates .
  • Reduction studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, enabling access to aminobenzene analogs for SAR studies .

Q. How can researchers resolve contradictions in reported spectral data?

Methodological Answer:

  • Cross-reference databases : Compare NMR/MS data with PubChem , NIST , and CAS Common Chemistry . Discrepancies may arise from solvent effects or impurities.
  • Reproducibility : Synthesize the compound using standardized protocols (e.g., and ) and validate with in-house spectral libraries.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

Q. What in silico tools predict metabolic pathways for this nitroaromatic compound?

Methodological Answer:

  • Software : Employ tools like MetaPrint2D or GLORYx to predict Phase I/II metabolism. The nitro group may undergo reduction to an amine (via gut microbiota) or conjugation with glutathione .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Monitor metabolites via LC-HRMS .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Optimization : Batch nitration may cause exothermic runaway. Use flow chemistry for better temperature control .
  • Purification : Replace recrystallization with preparative HPLC for higher purity (>98%) .
  • Yield trade-offs : Pilot studies show a 10–15% yield drop at >100g scale due to byproduct formation (e.g., dinitro derivatives). Mitigate via slow reagent addition .

Data Contradiction Analysis

Example : Conflicting melting points (mp) in literature.

  • Root cause : Polymorphism or residual solvents.
  • Resolution :
    • Perform DSC analysis to identify polymorphs.
    • Dry samples under vacuum (40°C, 24h) and remeasure mp .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid

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